molecular formula C22H14Cl2N2O3 B2409630 [(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate CAS No. 320419-55-4

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate

Cat. No. B2409630
CAS RN: 320419-55-4
M. Wt: 425.27
InChI Key: FTMUIWYKQQCISJ-QQTULTPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of indole, a heterocyclic compound that is aromatic in nature . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Scientific Research Applications

Anti-Proliferative Agents

A study focused on the synthesis and evaluation of novel quinuclidinone derivatives, including compounds structurally related to (Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate, as potential anti-cancer agents. These compounds exhibited potent anti-cancer activity, particularly on A549 and L132 cell lines, and were studied for their blood compatibility and cell death mechanisms (Soni, Sanghvi, Devkar, & Thakore, 2015).

Antimycotic Activity

Research on derivatives of (Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate has revealed antimycotic properties. A study synthesized and tested novel compounds for antifungal activity, demonstrating potential in the field of antimycotics (Raga et al., 1992).

Biological Imaging Applications

The synthesis and characterization of fluorescent Zn(II) sensors, such as those based on derivatives of (Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate, have shown potential in biological imaging. These sensors demonstrate selectivity for Zn(II) and are useful for confocal microscopy studies in vivo (Nolan et al., 2006).

Corrosion Inhibition

A study on the theoretical synthesis of methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, a related compound, showed that these derivatives can serve as corrosion inhibitors for mild steel in acidic media. This research highlights the potential of such compounds in industrial applications (Arrousse et al., 2021).

properties

IUPAC Name

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2O3/c23-16-11-10-15(18(24)12-16)13-26-19-9-5-4-8-17(19)20(21(26)27)25-29-22(28)14-6-2-1-3-7-14/h1-12H,13H2/b25-20-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMUIWYKQQCISJ-QQTULTPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=C2C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate

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